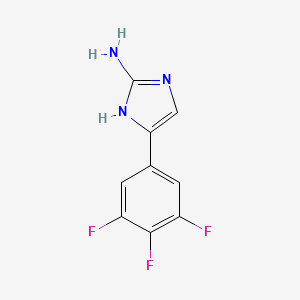

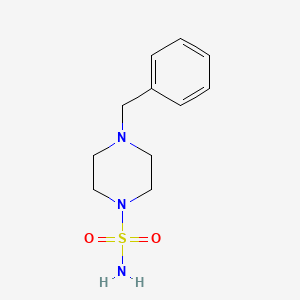

4-苄基哌嗪-1-磺酰胺

描述

4-Benzylpiperazine-1-sulfonamide is a chemical compound with the molecular formula C11H17N3O2S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

科学研究应用

4-Benzylpiperazine-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

Materials Science: This compound can be used in the development of molecularly imprinted polymers (MIPs) for the selective recognition and binding of specific molecules.

Biological Studies: It serves as a tool for studying the interactions of sulfonamide compounds with biological targets, such as enzymes and receptors.

作用机制

Target of Action

4-Benzylpiperazine-1-sulfonamide primarily targets carbonic anhydrase (CA) isoforms . Carbonic anhydrases are a family of enzymes that catalyze the reversible conversion of carbon dioxide to bicarbonate and protons. They play a crucial role in various physiological processes, including pH regulation, fluid balance, and respiration .

Mode of Action

4-Benzylpiperazine-1-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

The compound affects the folic acid metabolism cycle by acting as a competitive inhibitor of p-aminobenzoic acid . This leads to a decrease in the production of folic acid, which is essential for bacterial growth. The monooxygenase SadA catalyzes the initial ipso-hydroxylation of sulfonamide molecules resulting in the release of 4-aminophenol (4-AP), whereas SadB is responsible for the transformation of this unstable metabolite into 1,2,4-trihydroxybenzene (THB) .

Result of Action

The inhibition of folic acid synthesis by 4-Benzylpiperazine-1-sulfonamide leads to a decrease in bacterial growth, as folic acid is essential for the synthesis of nucleic acids in bacteria . This results in a bacteriostatic effect, where the growth of bacteria is halted.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Benzylpiperazine-1-sulfonamide. Their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . This widespread environmental presence could potentially lead to the development of bacterial resistance .

生化分析

Biochemical Properties

4-Benzylpiperazine-1-sulfonamide interacts with various biomolecules in the body. Benzylpiperazine, a component of the compound, has been shown to have amphetamine-like effects, suggesting it may interact with neurotransmitter systems . Sulfonamides, on the other hand, are known to inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria

Cellular Effects

The cellular effects of 4-Benzylpiperazine-1-sulfonamide are likely to be diverse, given the range of activities associated with its constituent parts. Benzylpiperazine’s stimulant properties suggest it may influence cell signaling pathways, potentially affecting gene expression and cellular metabolism . Sulfonamides’ antibacterial activity implies they may have effects on bacterial cells, such as inhibiting growth or inducing cell death .

Molecular Mechanism

The molecular mechanism of action of 4-Benzylpiperazine-1-sulfonamide is likely to involve a combination of the mechanisms of its constituent parts. Benzylpiperazine has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to amphetamine . Sulfonamides, meanwhile, act by inhibiting the enzyme dihydropteroate synthetase, thereby disrupting the synthesis of folic acid in bacteria .

Temporal Effects in Laboratory Settings

Adverse effects associated with benzylpiperazine use, such as confusion, agitation, vomiting, anxiety, and palpitations, have been reported to occur both during intoxication and up to 24 hours after use .

Dosage Effects in Animal Models

The effects of 4-Benzylpiperazine-1-sulfonamide at different dosages in animal models have not been specifically studied. Benzylpiperazine, a component of the compound, has been found to have effects similar to amphetamine, although its dosage is roughly 10 times higher by weight .

Metabolic Pathways

Sulfonamides are known to be involved in the inhibition of folic acid synthesis in bacteria .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylpiperazine-1-sulfonamide typically involves the reaction of benzylpiperazine with sulfonyl chloride. The process can be summarized as follows:

Formation of N-Benzylpiperazine: This intermediate is prepared by the direct benzylation of piperazine under metal-free conditions.

Sulfonamide Formation: The N-benzylpiperazine is then reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for 4-Benzylpiperazine-1-sulfonamide would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

4-Benzylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinamides and thiols.

Substitution: N-alkyl or N-acyl derivatives of 4-Benzylpiperazine-1-sulfonamide.

相似化合物的比较

4-Benzylpiperazine-1-sulfonamide can be compared with other piperazine derivatives and sulfonamide compounds:

Benzylpiperazine (BZP): A stimulant with effects similar to amphetamines.

Phenylpiperazine: Used in the synthesis of various psychoactive drugs.

Sulfonamides: A broad class of compounds with antibacterial properties.

Uniqueness

4-Benzylpiperazine-1-sulfonamide is unique due to its combined structural features of both piperazine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

属性

IUPAC Name |

4-benzylpiperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c12-17(15,16)14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOUGKAXQBUEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2520561.png)

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2520563.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2520567.png)

![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide](/img/structure/B2520568.png)

![2-(4-chlorophenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide](/img/structure/B2520570.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2520575.png)

![2,6-difluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2520578.png)